molecular formula C7H15ClN2O B008985 N-(3-Aminopropyl)methacrylamide hydrochloride CAS No. 72607-53-5

N-(3-Aminopropyl)methacrylamide hydrochloride

Cat. No. B008985
CAS RN: 72607-53-5
M. Wt: 178.66 g/mol
InChI Key: XHIRWEVPYCTARV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of APMA-based polymers often involves reversible addition-fragmentation chain transfer (RAFT) polymerization. This method has been used to polymerize APMA using unprotected “clickable” chain transfer agents in water/dioxane mixtures, demonstrating the controlled character of the polymerization by the linear increase of polymer molecular weight with monomer conversion and narrow molecular weight distribution (Mendonça et al., 2014). Another study focused on the copolymerization of N-Benzylacrylamide and APMA, highlighting the statistical composition of the resulting copolymer and the subsequent grafting of peptide chains, showcasing the versatility in synthesizing polymers with varying functional groups (Boulahia et al., 1989).

Molecular Structure Analysis

The molecular structure of APMA-based polymers allows for a variety of chemical reactions and modifications. The presence of primary amine groups in APMA facilitates further functionalization, as demonstrated in studies where APMA-based polymers were utilized for "click" chemistry applications, enabling the attachment of fluorescent markers or other functional molecules to the polymer backbone (Mendonça et al., 2014).

Chemical Reactions and Properties

APMA-based polymers can participate in a wide range of chemical reactions due to the reactivity of the amine group. This includes reactions with isocyanates, acyl chlorides, and aldehydes, enabling the synthesis of polymers with various side chains and functionalities. The amine groups also allow for the formation of polyelectrolytes through the copolymerization with acidic monomers, leading to materials with interesting pH-responsive properties (Zhao et al., 2016).

Physical Properties Analysis

The physical properties of APMA-based polymers, such as solubility, thermal behavior, and hydrophilicity, can be finely tuned by adjusting the copolymer composition. The incorporation of APMA into polymers has been shown to affect their lower critical solution temperature (LCST) behavior, making them useful for applications requiring temperature responsiveness (Zhao et al., 2016).

Scientific Research Applications

  • Activation of Polymeric Chains for Binding Bioactive Molecules

    It is used to activate poly(N-(2-hydroxypropyl)methacrylamide) for binding bioactive molecules like cobra venom acetylcholinesterase (Lääne et al., 1983).

  • Synthesis and Polymerization of Methacrylamides

    It plays a role in the synthesis and radical polymerization of methacrylamides derived from optically active amino alcohols (Koyama, Sanda, & Endo, 1997).

  • Building Blocks for Electrostatically Assembled Hydrogels

    This compound is utilized as a building block for hydrogels used in cell encapsulation (Kleinberger, Burke, Zhou, & Stöver, 2016).

  • Synthesis of Polymers with Peptide Side Chains

    It's involved in the synthesis of polymers carrying peptide side chains (Boulahia, Carrière, & Sekiguchi, 1989).

  • Preparation of Polyampholytes as Biomaterials

    It's used in preparing polyampholytes, which have potential as biomaterials (Dubey, Burke, & Stöver, 2015).

  • Use in Preparing Polymers with Enzymatically Degradable Bonds

    It finds application in preparing polymers with enzymatically degradable bonds (Rejmanová, Obereigner, & Kopeček, 1981).

  • Drug Delivery Systems

    N-(2-Hydroxypropyl)methacrylamide copolymers containing adriamycin, for instance, decrease its toxicity against haematopoietic precursors in bone marrow (Říhová et al., 1989).

  • Label-Free Detection of DNA

    N-(3-Aminopropyl)methacrylamide hydrochloride-coated microgel-based optical devices are used for the label-free detection of DNA in solutions (Islam & Serpe, 2014).

Safety And Hazards

Users should avoid contact with skin and eyes when handling APMA. It is recommended to wear personal protective equipment, wash contaminated clothing before reuse, and always wash hands after handling the product .

Future Directions

APMA can be used in the preparation of copolymers and cross-linked miscellas for gene delivery, drug delivery, and diagnostics applications . A new synthesis method has been introduced for the preparation of APMA .

Relevant Papers The relevant papers retrieved discuss the synthesis and applications of APMA .

properties

IUPAC Name

N-(3-aminopropyl)-2-methylprop-2-enamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.ClH/c1-6(2)7(10)9-5-3-4-8;/h1,3-5,8H2,2H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHIRWEVPYCTARV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)NCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3072581
Record name 2-Propenamide, N-(3-aminopropyl)-2-methyl-, monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3072581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Aminopropyl)methacrylamide hydrochloride

CAS RN

72607-53-5
Record name N-(3-Aminopropyl)methacrylamide hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72607-53-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenamide, N-(3-aminopropyl)-2-methyl-, hydrochloride (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072607535
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenamide, N-(3-aminopropyl)-2-methyl-, hydrochloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Propenamide, N-(3-aminopropyl)-2-methyl-, monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3072581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-AMINOPROPYL)METHACRYLAMIDE HYDROCHLORIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-Aminopropyl)methacrylamide hydrochloride
Reactant of Route 2
Reactant of Route 2
N-(3-Aminopropyl)methacrylamide hydrochloride
Reactant of Route 3
Reactant of Route 3
N-(3-Aminopropyl)methacrylamide hydrochloride
Reactant of Route 4
Reactant of Route 4
N-(3-Aminopropyl)methacrylamide hydrochloride
Reactant of Route 5
N-(3-Aminopropyl)methacrylamide hydrochloride
Reactant of Route 6
Reactant of Route 6
N-(3-Aminopropyl)methacrylamide hydrochloride

Citations

For This Compound
1,040
Citations
A Dubey, NAD Burke… - Journal of Polymer Science …, 2015 - Wiley Online Library
This article describes the preparation and solution properties of a series of polyampholytes composed of N‐(3‐aminopropyl)methacrylamide hydrochloride (APM) and methacrylic acid (…
Number of citations: 23 onlinelibrary.wiley.com
J Zhao, NAD Burke, HDH Stöver - RSC advances, 2016 - pubs.rsc.org
A series of polyampholytes was prepared by free radical batch-copolymerization of N-(3-aminopropyl)methacrylamide hydrochloride (APM) and acrylic acid (AA). The drifts in monomer …
Number of citations: 22 pubs.rsc.org
PV Mendonça, AC Serra, AV Popov… - Reactive and Functional …, 2014 - Elsevier
The reversible addition fragmentation chain transfer (RAFT) of N-(3-aminopropyl)methacrylamide hydrochloride (APMA) using unprotected “clickable” chain transfer agents in water/…
Number of citations: 15 www.sciencedirect.com
A Contreras-García, C Alvarez-Lorenzo… - Radiation Physics and …, 2010 - Elsevier
Simultaneous grafting of N-isopropylacrylamide (NIPAAm) and N-(3-aminopropyl) methacrylamide hydrochloride (APMA) on polypropylene (PP) was investigated for obtaining …
Number of citations: 24 www.sciencedirect.com
Y Zhou, K Jiang, Y Chen, S Liu - Journal of Polymer Science …, 2008 - Wiley Online Library
A novel primary amine‐containing monomer, 1‐(3′‐aminopropyl)‐4‐acrylamido‐1,2,3‐triazole hydrochloride (APAT), was prepared from N‐propargylacrylamide and 3‐…
Number of citations: 50 onlinelibrary.wiley.com
Z Qin, W Liu, L Guo, X Li - Journal of Biomaterials Science …, 2012 - Taylor & Francis
… N-3-Aminopropyl methacrylamide hydrochloride (APMA) and N-2-hydroxypropyl methacrylamide (HPMA) were purchased from PolySciences. 3-Mercaptopropionic acid was purchased …
Number of citations: 5 www.tandfonline.com
X Hu, Z Tong, LA Lyon - Colloid and polymer science, 2011 - Springer
Surfactant-free, radical precipitation copolymerization of N-isopropylmethacrylamide and the cationic co-monomer N-(3-aminopropyl) methacrylamide hydrochloride (APMH) was …
Number of citations: 75 link.springer.com
K Mai-ngam, K Boonkitpattarakul, M Sakulsombat… - European polymer …, 2009 - Elsevier
Free radical copolymerizations of N-isopropyl acrylamide (NIPAM) and cationic N-(3-aminopropyl) methacrylamide hydrochloride (APMH) were investigated to prepare amine-functional …
Number of citations: 17 www.sciencedirect.com
J Boulahia, F Carrière… - … Chemistry and Physics, 1989 - Wiley Online Library
N‐Benzylacrylamide (1) and N‐(3‐aminopropyl)methacrylamide hydrochloride (2) were copolymerized to give poly[N‐benzylacrylamide‐co‐N‐(3‐aminopropyl)methacrylamide …
Number of citations: 8 onlinelibrary.wiley.com
G Efe‐Sanden, R Toomey - Macromolecular Chemistry and …, 2014 - Wiley Online Library
The temperature‐dependent swelling behavior of poly(N‐isopropylacrylamide) and tripeptide Gly–Gly–His (GGH)/poly(NIPAAm) conjugate hydrogel coatings are investigated using a …
Number of citations: 3 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.